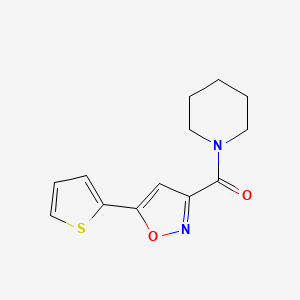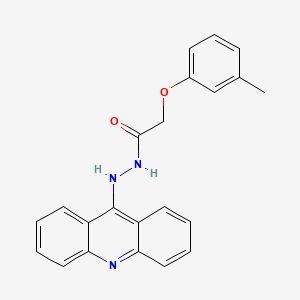![molecular formula C19H22FN3O4 B1223939 1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1223939.png)
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-gatifloxacin is the (S)-enantiomer of gatifloxacin. It is an enantiomer of a (R)-gatifloxacin.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
1-Cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and its derivatives have been extensively studied for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones using this compound, which showed significant antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, Suresh et al. (2014) created derivatives that exhibited promising anti-tubercular and antibacterial activity, with some compounds showing significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis (Suresh et al., 2014).
Anti-Inflammatory Applications
In the field of anti-inflammatory research, Sultana et al. (2013) identified derivatives of this compound as potent anti-inflammatory agents. They found that certain analogs exhibited strong inhibitory effects on T-cell proliferation and phagocyte activity, indicating potential applications in immunomodulation (Sultana et al., 2013).
Synthesis and Structure-Activity Relationships
The compound has also been a subject of interest in the synthesis of new chemical structures with potential therapeutic applications. Chupakhin et al. (1992) explored reactions of N-aminoquinolones, including this compound, with various ketones, leading to the development of tricyclic compounds with potential biological activity (Chupakhin et al., 1992). Additionally, Xia et al. (2013) synthesized and identified N-substituted regioisomers of besifloxacin from similar compounds, contributing to the understanding of quinolone chemistry (Xia et al., 2013).
Spectroscopic and Photochemical Studies
Lin (2014) conducted IR and FT-ICR-MS studies on derivatives, providing insights into the compound’s fragmentation pathways and aiding in the development of analytical methods for similar compounds (Lin, 2014). Mella et al. (2001) investigated the photochemistry of ciprofloxacin, a related compound, in aqueous solutions, contributing to the understanding of the photostability and degradation processes of fluoroquinolones (Mella et al., 2001).
Propriétés
Formule moléculaire |
C19H22FN3O4 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m0/s1 |
Clé InChI |
XUBOMFCQGDBHNK-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
SMILES canonique |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[1-(4-Ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]amino]acetonitrile](/img/structure/B1223858.png)

![N-[4-[[4-(4-acetamidoanilino)-6-(4-ethyl-1-piperazinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B1223860.png)




![2-(Phenylmethyl)-5-[4-(phenylmethyl)-1-piperidinyl]-4-oxazolecarbonitrile](/img/structure/B1223865.png)
![2-[4-[(4-Fluorophenyl)sulfonyl-methylamino]phenoxy]acetic acid](/img/structure/B1223866.png)
![(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
![Acetamide, N,N-diethyl-2-(10-oxo-1,2-dihydro-10H-3-thia-4,9,10a-triazacyclopenta[b]fluoren-9-yl)-](/img/structure/B1223874.png)
![1-[4-Methyl-2-[2-(4-methylphenoxy)ethylamino]-5-thiazolyl]ethanone](/img/structure/B1223878.png)